

Application of Efavirenz- $^{13}\text{C}_6$ in Therapeutic Drug Monitoring

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Compound of Interest

Compound Name: Efavirenz- $^{13}\text{C}_6$

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Introduction

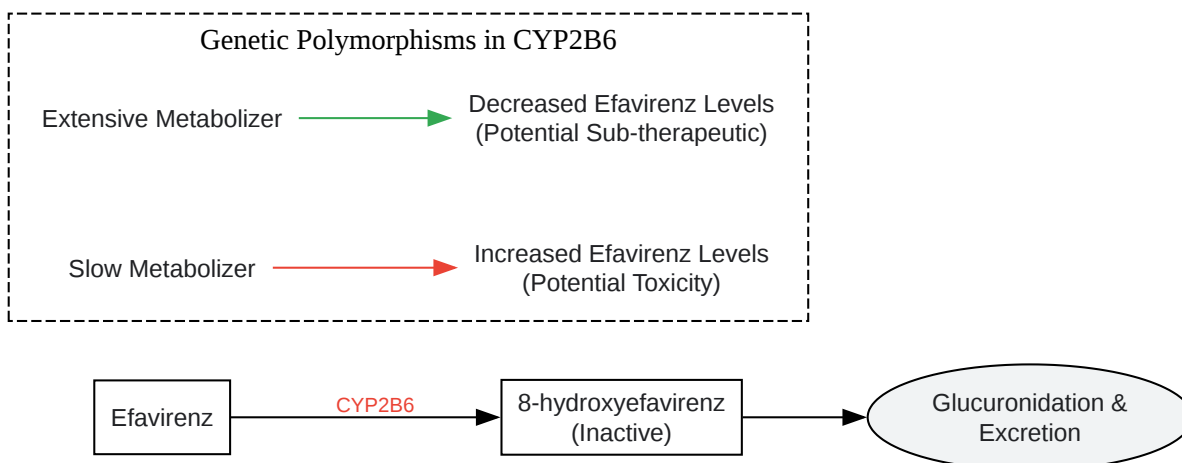
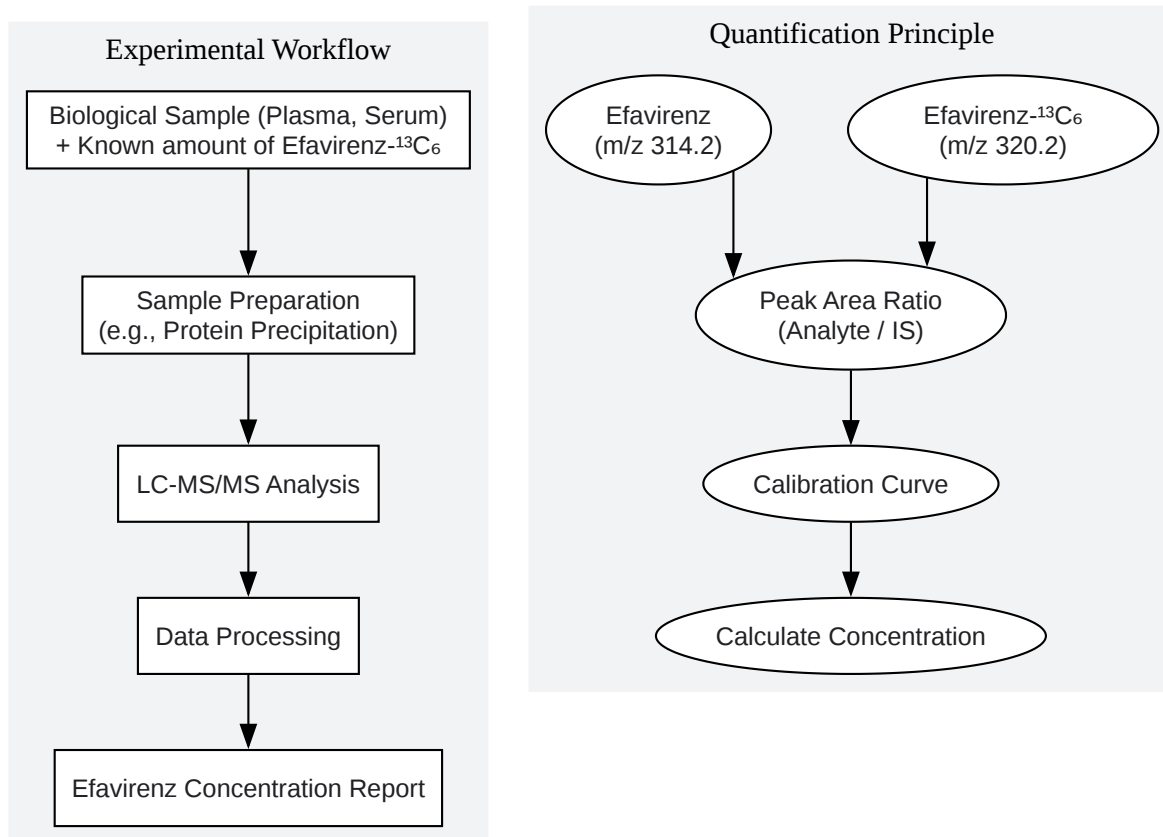
Efavirenz (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. [1][2] Therapeutic drug monitoring (TDM) of efavirenz is crucial for optimizing treatment efficacy and minimizing toxicity. [3][4][5][6][7] Efavirenz exhibits significant inter-individual pharmacokinetic variability, influenced by factors such as genetic polymorphisms in the cytochrome P450 2B6 (CYP2B6) enzyme, which is primarily responsible for its metabolism. [4][8][9][10][11] This variability can lead to sub-therapeutic concentrations, risking treatment failure and drug resistance, or supra-therapeutic levels associated with central nervous system (CNS) side effects. [4][12] The use of a stable isotope-labeled internal standard, such as Efavirenz- $^{13}\text{C}_6$, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in TDM. [13][14][15][16]

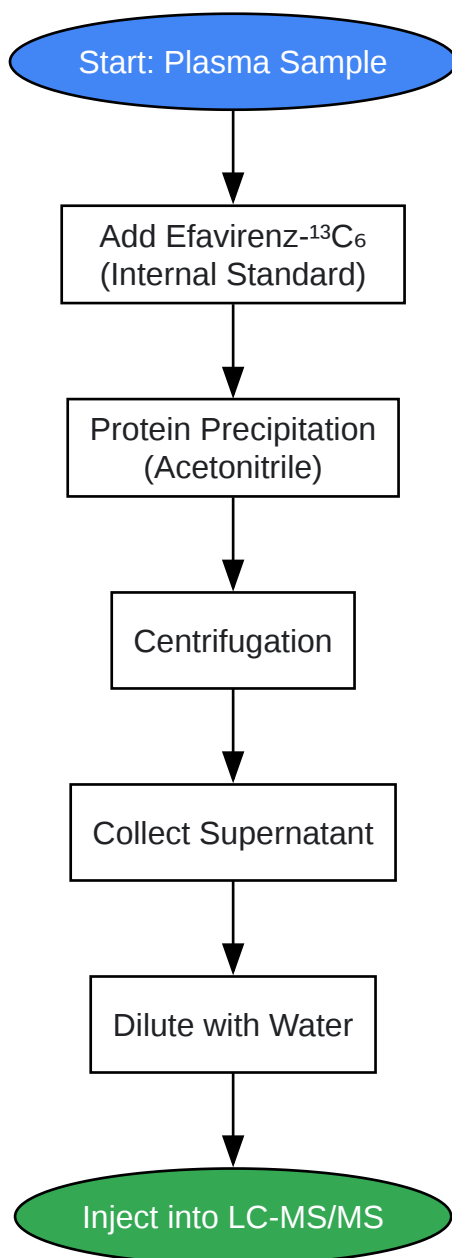
Principle of Stable Isotope Dilution with Efavirenz- $^{13}\text{C}_6$

Stable isotope dilution analysis using Efavirenz- $^{13}\text{C}_6$ is a highly specific and sensitive method for quantifying efavirenz in biological matrices. [13][14] Efavirenz- $^{13}\text{C}_6$ is chemically identical to efavirenz but has six carbon-13 atoms incorporated into its structure, resulting in a 6 Dalton

mass difference. This mass difference allows the mass spectrometer to distinguish between the analyte (efavirenz) and the internal standard (Efavirenz- $^{13}\text{C}_6$).[\[13\]](#)

Because Efavirenz- $^{13}\text{C}_6$ has nearly identical physicochemical properties to the unlabeled drug, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. By adding a known amount of Efavirenz- $^{13}\text{C}_6$ to the sample at the beginning of the extraction process, any sample loss during preparation or fluctuations in instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte's response to the internal standard's response is then used to calculate the precise concentration of efavirenz in the original sample, thereby correcting for experimental variability.
[\[13\]](#)





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